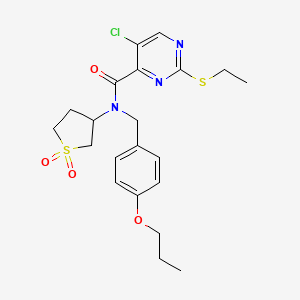![molecular formula C17H20N2O3S B4210922 N-{4-[ethyl(3-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B4210922.png)
N-{4-[ethyl(3-methylphenyl)sulfamoyl]phenyl}acetamide
Vue d'ensemble
Description
N-{4-[ethyl(3-methylphenyl)sulfamoyl]phenyl}acetamide is an organic compound with a complex structure that includes an acetamide group, a sulfonyl group, and an ethyl-substituted aromatic amine
Mécanisme D'action
Target of Action
Similar compounds, such as sulfonamides, have been known to target enzymes like carbonic anhydrase and cyclooxygenases .
Mode of Action
Sulfonamides, a class of compounds to which this compound belongs, generally act by inhibiting enzymes essential for the survival of the target organism .
Biochemical Pathways
Sulfonamides are known to interfere with the synthesis of folic acid, an essential component for dna replication .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
Sulfonamides, in general, inhibit the growth of bacteria by interfering with their ability to synthesize folic acid .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[ethyl(3-methylphenyl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common route starts with the reaction of 3-methylaniline with ethyl chloroformate to form an ethyl-substituted aromatic amine. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride to introduce the sulfonyl group. Finally, the resulting compound is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[ethyl(3-methylphenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Applications De Recherche Scientifique
N-{4-[ethyl(3-methylphenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme functions.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylphenyl)acetamide: Similar structure but lacks the sulfonyl group.
N-(4-[(4-aminophenyl)sulfonyl]phenyl)acetamide: Similar structure but lacks the ethyl substitution on the aromatic amine.
N-(3-methylphenyl)acetamide: Similar structure but with a different position of the methyl group on the aromatic ring.
Uniqueness
N-{4-[ethyl(3-methylphenyl)sulfamoyl]phenyl}acetamide is unique due to the combination of its ethyl-substituted aromatic amine and sulfonyl group, which can impart distinct chemical and biological properties. This unique structure allows for specific interactions in biological systems and can be tailored for various applications in research and industry.
Propriétés
IUPAC Name |
N-[4-[ethyl-(3-methylphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-19(16-7-5-6-13(2)12-16)23(21,22)17-10-8-15(9-11-17)18-14(3)20/h5-12H,4H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIGVEZTYFYPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4210846.png)
![[3-(Furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B4210854.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4210861.png)

![N-(tert-butyl)-2-(2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4210869.png)
![2-(N-methylsulfonyl-4-phenylmethoxyanilino)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B4210879.png)
![7,10-dimethyl-6-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B4210886.png)
![Methyl 2-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanylbenzoate](/img/structure/B4210893.png)
![4-methyl-3-({[(2-methylphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4210898.png)
![N-(3,5-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4210904.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4210912.png)
![methyl 4-[({1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4210925.png)
![3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4210932.png)
